molecular formula C10H7FN2O2 B2458360 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1249035-17-3

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2458360
CAS No.: 1249035-17-3
M. Wt: 206.176
InChI Key: XWIGWVGSCDNYCZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a chemical compound characterized by the presence of a fluorophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Safety and Hazards

The safety data sheet for a similar compound, “3-(3-Fluorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in the synthesis of potent leukotriene b4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, suggesting potential anti-inflammatory applications for this compound.

Mode of Action

Based on its structural similarity to other fluorophenyl compounds, it may interact with its targets through the formation of reversible chemical bonds

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Based on its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Temperature and solvent conditions could also impact the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid
  • 1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid
  • 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding characteristics. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

1-(3-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIGWVGSCDNYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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